![molecular formula C14H14BrN3S B2725697 [4-(4-Bromophenyl)thiazol-2-yl]-(pyrrolidinomethylene)amine CAS No. 380455-59-4](/img/structure/B2725697.png)

[4-(4-Bromophenyl)thiazol-2-yl]-(pyrrolidinomethylene)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

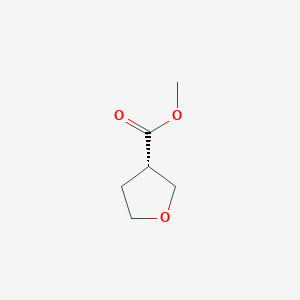

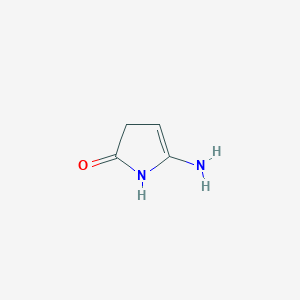

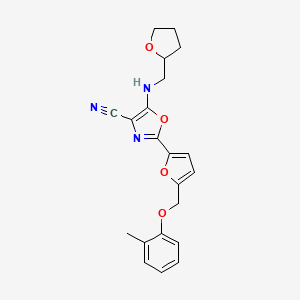

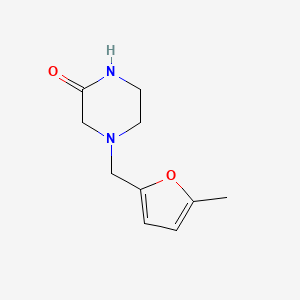

“[4-(4-Bromophenyl)thiazol-2-yl]-(pyrrolidinomethylene)amine” is a derivative of 4-(4-Bromophenyl)-thiazol-2-amine . This compound is part of a novel series synthesized to improve the effectiveness and selectivity of chemotherapeutic agents against cancer and to overcome the challenges of microbial resistance .

Synthesis Analysis

The synthesis of these derivatives involves confirming their molecular structures through physicochemical and spectral characteristics . The synthesized compounds were further evaluated for their in vitro antimicrobial activity and anticancer activity .Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The synthesized compounds were evaluated for their in vitro antimicrobial activity using a turbidimetric method . The antimicrobial activity results revealed that certain compounds exhibited promising antimicrobial activity that are comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal) .Wissenschaftliche Forschungsanwendungen

Quantum Chemical Analysis and Tautomerism

Quantum chemical analysis has revealed the existence of dynamic tautomerism in related thiazol-2-amine compounds, indicating a versatile chemical functional unit with potential implications in therapeutic applications. These analyses show competitive isomeric structures with divalent N(I) character, highlighting the competition between different groups to accommodate the tautomeric hydrogen. This characteristic could influence the electron-donating properties of compounds containing [4-(4-Bromophenyl)thiazol-2-yl]-(pyrrolidinomethylene)amine or similar structures (Bhatia, Malkhede, & Bharatam, 2013).

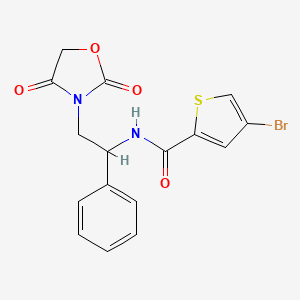

Noncovalent Interactions in Derivatives

Research on adamantane-1,3,4-thiadiazole hybrid derivatives, which are structurally related to the compound of interest, has been conducted to assess the nature of noncovalent interactions through crystallographic analysis and the quantum theory of atoms-in-molecules (QTAIM). These studies offer insights into how different non-covalent interactions, such as hydrogen bonding and halogen substitutions, contribute to the stabilization of crystal structures, which is crucial for understanding the molecular behavior of this compound derivatives (El-Emam et al., 2020).

Synthesis and Biological Activities

The synthesis of thiazoles and their fused derivatives, including studies on antimicrobial activities, provides a foundation for exploring the potential biological applications of this compound. These studies involve the reactivity of thiazol compounds towards various reagents, leading to the creation of products with in vitro antimicrobial activity against different bacterial and fungal isolates. Such research underscores the importance of thiazol derivatives in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound has been evaluated for its in vitro antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .

Mode of Action

It’s known that the compound exhibits promising antimicrobial and anticancer activities .

Biochemical Pathways

It’s known that the compound has significant impact on microbial resistance and cancer cell proliferation .

Pharmacokinetics

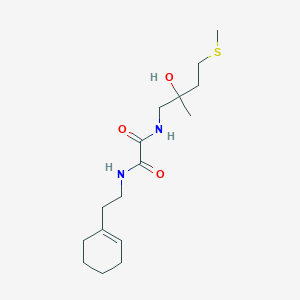

The molecular docking study demonstrated that the compound displayed good docking score within binding pocket of the selected pdb id (1jij, 4wmz and 3ert) and showed promising adme properties .

Result of Action

The molecular and cellular effects of [4-(4-Bromophenyl)thiazol-2-yl]-(pyrrolidinomethylene)amine’s action include promising antimicrobial activity comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal). In addition, it has shown anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Action Environment

It’s known that the compound has been synthesized and evaluated in vitro for its antimicrobial and anticancer activities .

Biochemische Analyse

Biochemical Properties

The [4-(4-Bromophenyl)thiazol-2-yl]-(pyrrolidinomethylene)amine interacts with various enzymes and proteins in biochemical reactions. The thiazole ring in the compound is highly reactive due to an acidic proton at C-2, making it a significant synthon for the production of a wide range of new chemical compounds . The compound has shown promising antimicrobial activity comparable to standard drugs like norfloxacin (antibacterial) and fluconazole (antifungal) .

Cellular Effects

In cellular processes, this compound has demonstrated significant effects. It has shown anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) by the Sulforhodamine B (SRB) assay . The compound influences cell function by interacting with cell signaling pathways and affecting gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The molecular docking study demonstrated that the compound displayed a good docking score within the binding pocket of selected proteins, indicating potential binding interactions with biomolecules .

Eigenschaften

IUPAC Name |

(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-pyrrolidin-1-ylmethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN3S/c15-12-5-3-11(4-6-12)13-9-19-14(17-13)16-10-18-7-1-2-8-18/h3-6,9-10H,1-2,7-8H2/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXVPSPHKHXYDP-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C=NC2=NC(=CS2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)/C=N/C2=NC(=CS2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone](/img/structure/B2725614.png)

![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2725616.png)

![6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2725618.png)

![5-methyl-2-{[3-(3-methylphenoxy)propyl]thio}-1H-benzimidazole](/img/structure/B2725620.png)

![2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2725621.png)

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2725625.png)

![Ethyl 3-{[(3-fluorophenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2725628.png)

![4-(4-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2725630.png)